molecular formula C36H70MgO4<br>Mg(C18H35O2)2<br>C36H70MgO4 B146234 Magnesium stearate CAS No. 557-04-0

Magnesium stearate

Cat. No. B146234
CAS RN: 557-04-0
M. Wt: 591.2 g/mol
InChI Key: HQKMJHAJHXVSDF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387412B1

Procedure details

Product from Example 1, amounting to 50 pounds, was placed in a rotary drum dryer and was heated to 192° F. Then 0.41 pounds of commercial grade stearic acid and 0.205 pounds of magnesium oxide powder (93% passing through a 300 mesh U.S. Standard Screen) were added. The stearic acid melted, flowed onto the granules of magnesium oxychloride coated mineral supplement granules and reacted with the magnesium oxide to form a dry, solid magnesium stearate coating on the outside of the granules. The magnesium stearate coating amounted to 1.22% of the total weight of the granules.
[Compound]
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
magnesium oxychloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[O-2].[Mg+2:22].O(Cl)Cl.[Mg]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Mg+2:22].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
magnesium oxychloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Mg]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
192 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Standard Screen) were added

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.